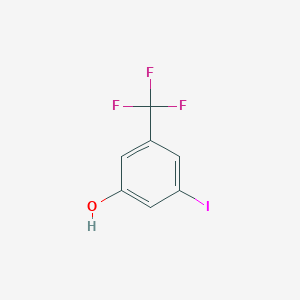![molecular formula C10H13NO B2425997 [3-(Oxetan-3-yl)phenyl]methanamine CAS No. 1545505-99-4](/img/structure/B2425997.png)
[3-(Oxetan-3-yl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Oxetan-3-yl)phenyl]methanamine: is an organic compound with the molecular formula C10H13NO It features an oxetane ring attached to a phenyl group, which is further connected to a methanamine group
Mechanism of Action
Target of Action
Oxetane derivatives have been known to disrupt protein microtubule functions in cells .
Mode of Action
It’s known that oxetane derivatives can provide rigidification of the overall structure and act as a hydrogen bond acceptor for a threonine-oh group in the binding pocket .
Biochemical Pathways
Oxetane derivatives are known to disrupt protein microtubule functions, which play a crucial role in cell division (mitosis) .
Pharmacokinetics
The compound’s molecular weight is 8712 , which might influence its bioavailability.
Result of Action
Given the known effects of oxetane derivatives on protein microtubule functions, it can be inferred that this compound may have significant impacts on cellular processes such as cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Oxetan-3-yl)phenyl]methanamine typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to Phenyl Group: The oxetane ring is then attached to a phenyl group through a Friedel-Crafts alkylation reaction.
Introduction of Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Oxetan-3-yl)phenyl]methanamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxetan-3-yl phenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where reagents like alkyl halides can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Oxetan-3-yl phenyl ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted methanamine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [3-(Oxetan-3-yl)phenyl]methanamine serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It is used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Material Science: this compound is explored for its potential in creating novel materials with unique properties.
Agrochemicals: It is studied for its potential use in developing new agrochemical products.
Comparison with Similar Compounds
- [4-(Oxetan-3-yl)phenyl]methanamine
- [3-(3-Oxetanyl)phenyl]methanamine
Comparison:
- Structural Differences: While similar in structure, variations in the position of the oxetane ring or substituents can lead to differences in reactivity and biological activity.
- Unique Properties: [3-(Oxetan-3-yl)phenyl]methanamine’s specific arrangement of functional groups imparts unique chemical and physical properties, making it distinct from its analogs.
Properties
IUPAC Name |
[3-(oxetan-3-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-5-8-2-1-3-9(4-8)10-6-12-7-10/h1-4,10H,5-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGMNBAQPZNCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

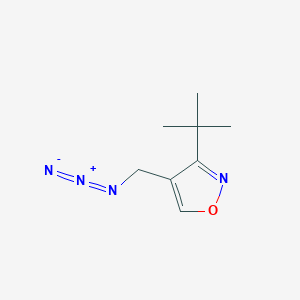
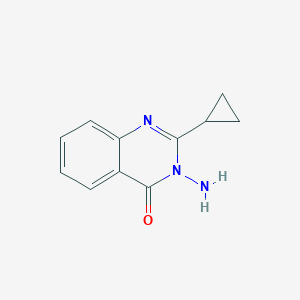
![N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2425918.png)
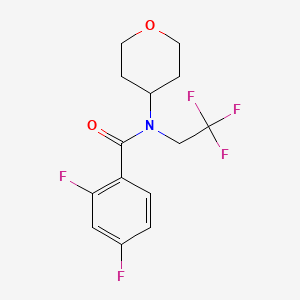

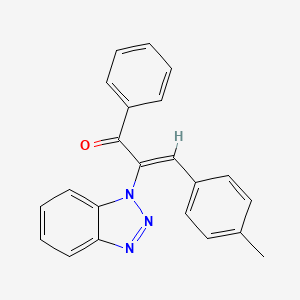
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1H-indole-3-carboxylate](/img/structure/B2425927.png)
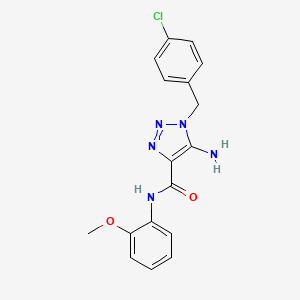

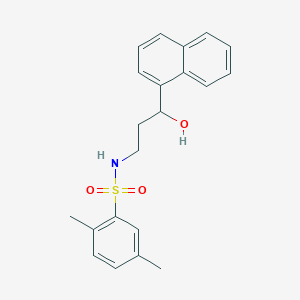
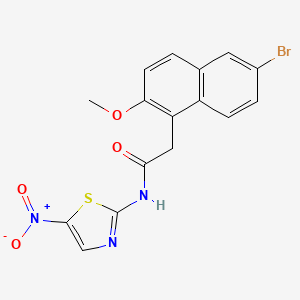
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2425935.png)
